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Compound of Interest

Compound Name:

4-

(Difluoromethoxy)benzenesulfona

mide

Cat. No.: B181282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 4-
(Difluoromethoxy)benzenesulfonamide, a versatile building block in pharmaceutical and

agrochemical development. Understanding its fragmentation pattern under mass spectrometric

analysis is crucial for its identification and structural elucidation in complex matrices. This

document compares expected fragmentation pathways with those of related chemical classes

and provides the foundational data for accurate compound characterization.

Predicted Mass Spectrum Fragmentation of 4-
(Difluoromethoxy)benzenesulfonamide
The mass spectrum of 4-(Difluoromethoxy)benzenesulfonamide is predicted to exhibit a

series of characteristic fragment ions resulting from the cleavage of its sulfonamide and

difluoromethoxy moieties. The fragmentation pattern is influenced by the inherent stability of

the aromatic ring and the nature of its substituents.

Below is a table summarizing the major predicted fragment ions, their mass-to-charge ratio

(m/z), and the corresponding neutral losses from the molecular ion.
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m/z
Proposed Fragment

Structure
Neutral Loss

Fragmentation

Pathway

223 [C7H7F2NO3S]+• - Molecular Ion

159 [C7H7F2O]+ •SO2NH2

Cleavage of the C-S

bond with charge

retention on the

aromatic portion.

141 [C6H4F2O]+• •SO2NH2, H2O

Subsequent loss of

water from the m/z

159 fragment.

95 [C6H4F]+ •SO2NH2, CO, HF
Further fragmentation

of the aromatic ring.

78 [C6H6]+• •SO2NH2, CHF2O
Cleavage of the C-O

bond.

65 [C5H5]+
•SO2NH2, CHF2O,

CH

Ring contraction of the

phenyl cation.

158 [C6H4SO2NH2]+ •OCHF2
Cleavage of the C-O

bond.

77 [C6H5]+ •SO2NH2, OCHF2
Cleavage of the C-S

and C-O bonds.

Fragmentation Pathway Diagram
The following diagram illustrates the proposed major fragmentation pathways of 4-
(Difluoromethoxy)benzenesulfonamide under electron ionization.
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[M]+•
m/z = 223

C7H7F2NO3S

m/z = 159
[C7H7F2O]+

- •SO2NH2

m/z = 78
[C6H6]+•

- •SO2NH2, -CHF2O

m/z = 158
[C6H4SO2NH2]+

- •OCHF2

m/z = 141
[C6H4F2O]+•

- H2O m/z = 95
[C6H4F]+

- CO, HF

m/z = 65
[C5H5]+

- CH

m/z = 77
[C6H5]+

- H

- SO2, -NH
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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